Boc-D-Pen(pMeBzl)-OHdcha

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Pen(pMeBzl)-OHdcha typically involves the protection of the amino group of D-Penicillamine with a tert-butoxycarbonyl (Boc) group. The thiol group is then protected with a 4-methylbenzyl group. The final product is obtained by crystallization with dicyclohexylamine (dcha) to form the salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale crystallization techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Boc-D-Pen(pMeBzl)-OHdcha undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The Boc and 4-methylbenzyl protecting groups can be removed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) for Boc removal and sodium methoxide for 4-methylbenzyl removal.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Free thiol derivatives.

Substitution: Deprotected amino acids.

Aplicaciones Científicas De Investigación

Boc-D-Pen(pMeBzl)-OHdcha has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

Biology: Studied for its role in protein folding and stability.

Medicine: Investigated for its potential use in drug development, particularly for diseases involving oxidative stress.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of Boc-D-Pen(pMeBzl)-OHdcha involves its ability to form stable disulfide bonds, which can influence protein structure and function. The compound targets thiol groups in proteins, leading to the formation of disulfide bonds that can stabilize or destabilize protein structures depending on the context .

Comparación Con Compuestos Similares

Similar Compounds

Boc-D-Pen(Mbzl)-OH: Similar structure but with a different protecting group.

Boc-D-Pen(pMeBzl)-OH: Lacks the dicyclohexylamine salt form.

Boc-D-Pen(pMeBzl)-OH cha: Another variant with different crystallization conditions.

Uniqueness

Boc-D-Pen(pMeBzl)-OHdcha is unique due to its specific protecting groups and the formation of a dicyclohexylamine salt, which can influence its solubility and reactivity in various chemical reactions .

Actividad Biológica

Boc-D-Pen(pMeBzl)-OHdcha is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

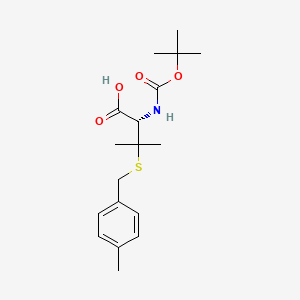

Chemical Structure and Properties

This compound is a peptidomimetic compound characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group, a D-penicillamine backbone, and a p-methylbenzyl side chain. The structure can be represented as follows:

The structural modifications contribute to its unique pharmacological properties, enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. Research indicates that this compound may act as an immunomodulator, influencing cytokine release and immune cell activity.

Key Mechanisms:

- Cytokine Modulation : Studies have shown that this compound can induce the release of pro-inflammatory cytokines such as IL-8 and MCP-1 from human peripheral blood mononuclear cells (PBMCs) when treated at certain concentrations (20 or 100 µg/ml) for 24 hours .

- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties, potentially through disruption of microbial membrane integrity or inhibition of essential metabolic pathways in pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies on structural modifications and their impact on activity:

Case Studies

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

- Immunomodulatory Effects : A study conducted on human PBMCs demonstrated that treatment with this compound led to significant increases in IL-8 and MCP-1 levels, indicating its role in modulating immune responses .

- Antimicrobial Testing : In vitro assays against various bacterial strains showed that this compound exhibited promising antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .

- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines revealed cytotoxic properties, warranting further exploration into its use as an anticancer agent.

Propiedades

IUPAC Name |

(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBYHJVDFRKDDV-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.